molecular formula C12H23NO2S B13628592 Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate

Cat. No.: B13628592
M. Wt: 245.38 g/mol
InChI Key: WPJWTSKGTAEDBF-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is an organic compound with a complex structure that includes a piperidine ring substituted with a tert-butyl group, two methyl groups, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethyl-4-sulfanylpiperidine with tert-butyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or other functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Tert-butyl 4-sulfanylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and sulfanyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-4-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO2S/c1-11(2,3)15-10(14)13-7-6-9(16)8-12(13,4)5/h9,16H,6-8H2,1-5H3

InChI Key

WPJWTSKGTAEDBF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)S)C

Origin of Product

United States

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